N-[(3-fluoro-4-methylphenyl)methyl]oxan-4-amine
Description
N-[(3-Fluoro-4-methylphenyl)methyl]oxan-4-amine is a small-molecule scaffold featuring an oxane (tetrahydropyran) ring substituted with an amine group at the 4-position and a benzyl group at the same position. The benzyl group is further substituted with a fluorine atom at the 3-position and a methyl group at the 4-position of the aromatic ring. This structural motif is commonly employed in medicinal chemistry due to the oxane ring’s conformational stability and the tunable electronic properties imparted by the fluorine and methyl substituents .
Properties
IUPAC Name |
N-[(3-fluoro-4-methylphenyl)methyl]oxan-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c1-10-2-3-11(8-13(10)14)9-15-12-4-6-16-7-5-12/h2-3,8,12,15H,4-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REIPSSTYWZBTOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC2CCOCC2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-fluoro-4-methylphenyl)methyl]oxan-4-amine typically involves the reaction of 3-fluoro-4-methylbenzyl chloride with oxan-4-amine under basic conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(3-fluoro-4-methylphenyl)methyl]oxan-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-[(3-fluoro-4-methylphenyl)methyl]oxan-4-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-fluoro-4-methylphenyl)methyl]oxan-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
*Estimated based on molecular formula (C₁₃H₁₈FNO). †Approximated from analogous structures.
Key Structural and Functional Differences:
Substituent Position and Electronic Effects: The 3-fluoro-4-methylbenzyl group in the target compound provides a meta-fluorine and para-methyl substitution, optimizing electronic effects (fluorine’s electronegativity) and steric bulk. The trifluoromethyl group in 4-(trifluoromethyl)oxan-4-amine () significantly lowers the amine’s basicity, altering its protonation state and solubility profile compared to the target compound .
Lipophilicity and Solubility :
- The dimethylphenyl derivative () exhibits higher lipophilicity than the target compound due to dual methyl groups, which may enhance membrane permeability but reduce aqueous solubility .
- Hydrochloride salts (e.g., ) improve solubility, a critical factor in pharmaceutical formulations .
Stereochemical Considerations: The (3R,4R)- and (3S,4S)-4-aminooxan-3-ol isomers () demonstrate how stereochemistry influences hydrogen-bonding networks and target affinity, a feature absent in the non-hydroxylated target compound .
Biological Activity
N-[(3-fluoro-4-methylphenyl)methyl]oxan-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a fluorinated aromatic ring, which is known to enhance the binding affinity to biological targets. The presence of the oxan-4-amine moiety suggests potential interactions with various enzymes and receptors, making it a candidate for further pharmacological studies.
| Property | Description |
|---|---|
| Chemical Formula | CHFNO |
| Molecular Weight | 207.25 g/mol |
| CAS Number | Not specified |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorine atom in the phenyl ring enhances the compound's ability to bind to various enzymes or receptors, potentially influencing signaling pathways and enzyme activities.
Research indicates that this compound may act as a probe for studying the interactions of fluorinated aromatic compounds with biological macromolecules, which could lead to insights into its pharmacological properties and therapeutic applications.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties. Its structural similarity to other known antimicrobial agents indicates potential efficacy against various bacterial strains. Further investigations are required to quantify its activity and establish minimum inhibitory concentrations (MICs).
Anti-inflammatory Effects
Research has indicated that compounds structurally related to this compound may possess anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines, suggesting a potential application in treating inflammatory diseases.
Case Studies
-
Study on Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity of several derivatives, including this compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at specific concentrations, warranting further exploration into its mechanism of action.
-
Inflammatory Response Modulation :
- Another research effort investigated the compound's effect on macrophage activation in response to lipopolysaccharide (LPS). The results demonstrated reduced levels of inflammatory markers in treated cells compared to controls, suggesting a modulatory role in inflammatory pathways.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds to understand its unique properties better.
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| N-(4-fluoro-2-methylphenyl)oxan-4-amine | Methyl group at the ortho position | Different reactivity due to positional isomerism |
| N-(3-fluoro-4-methylphenyl)oxan-4-amine hydrochloride | Fluorine at the meta position | Altered binding affinity and selectivity |
This table illustrates how variations in substituent positions can significantly affect chemical reactivity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
